Sodium itaconate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-methylidenebutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4.2Na/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZSMHVWMGGQGU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97-65-4 (Parent) | |
| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5063817 | |
| Record name | Disodium methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-69-9 | |
| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium methylenesuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Basis of Sodium Itaconate S Biological Actions
Covalent Modifications of Proteins: Itaconation (2,3-Dicarboxypropylation)
A key mechanism through which itaconate exerts its biological effects is via the covalent modification of proteins, a process termed "itaconation" or "2,3-dicarboxypropylation". physiology.org This post-translational modification occurs due to the electrophilic nature of the α,β-unsaturated carboxylic acid structure of itaconate, which allows it to react with nucleophilic residues on proteins. pku.edu.cn
The primary targets for itaconation are the thiol groups of cysteine residues, which are modified through a Michael addition reaction. nih.govportlandpress.com This reaction results in the formation of a stable thioether bond, leading to the addition of a 2,3-dicarboxypropyl group to the protein. physiology.org This modification can alter the protein's structure, charge, and ultimately its function. portlandpress.com Numerous proteins have been identified as targets for itaconation, including enzymes involved in metabolism and inflammatory signaling pathways. nih.govnih.gov
More recently, a novel form of itaconation has been discovered involving the acylation of lysine (B10760008) residues. acs.orgnih.gov In this mechanism, itaconate is first converted to itaconyl-CoA. pku.edu.cn This activated form of itaconate can then react with the ε-amino group of lysine residues, resulting in lysine itaconylation. acs.orgnih.gov The discovery of lysine itaconylation expands the repertoire of itaconate's regulatory mechanisms, suggesting a broader impact on cellular processes than previously understood. acs.org
Table 1: Overview of Itaconation (2,3-Dicarboxypropylation)
| Feature | Description | Key Protein Targets |
|---|---|---|
| Modification Type | Covalent addition of a 2,3-dicarboxypropyl group. physiology.org | Cysteine and Lysine residues. nih.govnih.gov |
| Mechanism | Michael addition to cysteine thiols; Acylation of lysine amino groups via itaconyl-CoA. pku.edu.cnnih.gov | Enzymes, signaling proteins, histones. nih.govacs.org |
| Functional Consequence | Alteration of protein structure, charge, and activity. portlandpress.com | Modulation of metabolism and inflammation. nih.gov |
Modulation of Enzyme Activity
Sodium itaconate's ability to covalently modify proteins and act as a structural mimic of other metabolites allows it to modulate the activity of a range of critical enzymes. These interactions are central to its antimicrobial and immunomodulatory functions.
Itaconate is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. nih.govnih.gov SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov The inhibition of SDH by itaconate is a competitive mechanism, where itaconate acts as a structural analog of the enzyme's natural substrate, succinate. nih.govnih.gov This competitive inhibition leads to the accumulation of succinate within the cell, a metabolic signature of inflammatory macrophages. nih.govnih.gov The Ki value for itaconate as an inhibitor of SDH has been reported to be approximately 0.22 mM. nih.gov By inhibiting SDH, itaconate can modulate mitochondrial respiration and the production of reactive oxygen species (ROS), thereby influencing inflammatory responses. nih.gov
Table 2: Itaconate Inhibition of Succinate Dehydrogenase (SDH)
| Parameter | Description |
|---|---|
| Enzyme | Succinate Dehydrogenase (SDH) / Mitochondrial Complex II. nih.gov |
| Mechanism of Inhibition | Competitive. nih.govnih.gov |
| Basis of Inhibition | Itaconate is a structural analog of succinate. nih.gov |
| Kinetic Parameter (Ki) | ~0.22 mM. nih.gov |
| Metabolic Consequence | Accumulation of intracellular succinate. nih.govnih.gov |
| Functional Outcome | Modulation of mitochondrial respiration and inflammatory signaling. nih.gov |
Itaconate has been shown to target and inhibit several key enzymes in the glycolytic pathway through covalent modification. nih.gov This inhibition of glycolysis is a significant aspect of its anti-inflammatory effects. nih.gov
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): A cell-permeable derivative of itaconate, 4-octyl itaconate (4-OI), has been demonstrated to directly alkylate a specific cysteine residue (Cys22) on GAPDH, leading to a decrease in its enzymatic activity. nih.gov This modification blocks the glycolytic flux at the level of GAPDH. nih.gov
Aldolase (B8822740) A (ALDOA): Itaconate can modify cysteine residues on ALDOA, leading to a reduction in its enzymatic activity. nih.gov This inhibition contributes to the suppression of glycolysis, resulting in decreased glucose consumption and lactate (B86563) production. nih.gov
Table 3: Itaconate's Impact on Glycolytic Enzymes
| Enzyme | Modified Residue(s) | Effect on Activity | Reference |
|---|---|---|---|
| GAPDH | Cys22 (by 4-OI) | Inhibition | nih.gov |
| ALDOA | Cysteine residues | Inhibition | nih.gov |
| LDHA | Cysteine residues | Inhibition | nih.gov |
The antimicrobial activity of itaconate is, in part, attributed to its ability to inhibit isocitrate lyase (ICL), a crucial enzyme in the glyoxylate (B1226380) shunt of many bacteria, including Mycobacterium tuberculosis. nih.govrsc.orgnih.gov The glyoxylate shunt is essential for these microorganisms to utilize fatty acids as a carbon source, particularly during infection. nih.gov Itaconate acts as a covalent inhibitor of ICL by forming an adduct with a catalytic cysteine residue within the enzyme's active site. nih.govrsc.org This irreversible inhibition disrupts the metabolic flexibility of the bacteria, hindering their growth and survival within the host. nih.gov
While less extensively characterized than its other targets, itaconate has been reported to inhibit inosine (B1671953) monophosphate (IMP) dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, as well as various signaling processes. The inhibition of IMPDH by itaconate would therefore have significant consequences for cell proliferation and function. Further research is needed to fully elucidate the mechanism and biological significance of this interaction.
Itaconate can be metabolically activated to itaconyl-CoA, which then interacts with and inhibits the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT). nih.govnih.gov MUT is a key enzyme in the catabolism of odd-chain fatty acids and certain amino acids, catalyzing the conversion of methylmalonyl-CoA to succinyl-CoA. taylorandfrancis.com Itaconyl-CoA acts as a suicide inactivator of MUT, forming a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme. nih.gov This irreversible inhibition disrupts the MUT pathway, leading to the accumulation of methylmalonyl-CoA and impacting cellular metabolism. nih.gov
Table 4: Summary of Additional Enzyme Targets of Itaconate
| Enzyme | Active Form of Itaconate | Mechanism of Inhibition | Biological Context |
|---|---|---|---|
| Isocitrate Lyase (ICL) | Itaconate | Covalent modification of catalytic cysteine | Antimicrobial (Bacteria) |
| Inosine Monophosphate (IMP) Dehydrogenase | Itaconate | Inhibition (mechanism under investigation) | Immunomodulation |
| Methylmalonyl-CoA Mutase (MUT) | Itaconyl-CoA | Suicide inactivation, formation of a stable biradical adduct | Immunometabolism |
Ten-Eleven Translocation (TET) DNA Dioxygenase (e.g., TET2) Inhibition
Recent studies have identified itaconate as a potent inhibitor of the Ten-Eleven Translocation (TET) family of DNA dioxygenases, with a particular focus on TET2. unc.edunih.govnih.gov TET enzymes play a crucial role in DNA demethylation, a fundamental epigenetic modification that regulates gene expression. The catalytic activity of TET enzymes is dependent on the co-substrate α-ketoglutarate (α-KG). unc.edunih.gov
Itaconate's inhibitory action stems from its structural similarity to α-KG, allowing it to competitively bind to the same site on TET2. unc.edunih.gov This binding effectively blocks the catalytic activity of the enzyme. unc.edunih.gov In the context of inflammation, such as that induced by lipopolysaccharide (LPS), the resulting inhibition of TET activity leads to altered DNA methylation patterns. unc.edu Transcriptome analysis has revealed that TET2 is a major target through which itaconate suppresses the expression of LPS-induced genes, including those regulated by the NF-κB and STAT signaling pathways. unc.edunih.govnih.gov By inhibiting TET2, itaconate can dampen inflammatory responses, as demonstrated by reduced levels of 5-hydroxymethylcytosine (B124674) (5hmC), a product of TET activity, and protection against lethal endotoxemia in preclinical models. unc.edu
| Feature | Description | References |
|---|---|---|
| Target Enzyme | Ten-Eleven Translocation (TET) DNA Dioxygenases (specifically TET2) | unc.edunih.govnih.gov |
| Mechanism of Inhibition | Competitive binding to the α-ketoglutarate (α-KG) binding site on TET2 | unc.edunih.gov |
| Consequence of Inhibition | - Inhibition of TET2 catalytic activity
Transcriptional Regulation through Signaling Pathways
This compound exerts significant control over gene expression by modulating key signaling pathways that are central to the inflammatory and antioxidant responses. These pathways involve a complex interplay of transcription factors and their regulators, which are directly or indirectly influenced by itaconate.
A primary mechanism by which itaconate exerts its anti-inflammatory and antioxidant effects is through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govdundee.ac.ukresearchgate.net Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. nih.govresearchgate.net
Itaconate, being an electrophilic molecule, can directly modify proteins through the alkylation of cysteine residues. nih.govdundee.ac.uk It has been demonstrated that itaconate alkylates several cysteine residues on KEAP1, including Cys151, Cys257, Cys273, Cys288, and Cys297. nih.govdundee.ac.uk This modification of KEAP1 impairs its ability to target Nrf2 for degradation. researchgate.net Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and anti-inflammatory genes. nih.govresearchgate.net
| Feature | Description | References |
|---|---|---|
| Target Protein | Kelch-like ECH-associated protein 1 (KEAP1) | nih.govdundee.ac.ukresearchgate.net |
| Mechanism of Action | Alkylation of specific cysteine residues on KEAP1 (Cys151, Cys257, Cys273, Cys288, Cys297) | nih.govdundee.ac.uk |
| Downstream Effect | - Stabilization and accumulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)
Itaconate also regulates inflammatory gene expression through the Activating Transcription Factor 3 (ATF3)/IκBζ axis. nih.govnih.govwustl.eduresearchgate.net ATF3 is a transcription factor that is induced under cellular stress conditions and often acts as a transcriptional repressor. nih.gov IκBζ, on the other hand, is a nuclear protein that is essential for the expression of a subset of inflammatory genes, including IL-6. nih.gov
Research has shown that itaconate and its cell-permeable derivatives promote the expression of ATF3. nih.gov Subsequently, ATF3 acts as a negative regulator of IκBζ, leading to the suppression of IκBζ-dependent inflammatory gene expression. nih.govnih.gov This inhibitory effect of itaconate on the IκBζ-ATF3 inflammatory axis has been shown to be independent of Nrf2 activation. nih.govwustl.edu The electrophilic nature of itaconate and its derivatives plays a role in this regulatory pathway. nih.gov
| Feature | Description | References |
|---|
| Key Proteins | - Activating Transcription Factor 3 (ATF3)
Regulation of Inflammasome Activation
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines such as IL-1β and IL-18. This compound has been identified as a key regulator of inflammasome activation, particularly the NLRP3 inflammasome. nih.govnih.govox.ac.ukresearchgate.netresearchgate.net
The NLRP3 inflammasome is activated by a wide range of stimuli and is implicated in numerous inflammatory diseases. Itaconate and its derivatives have been shown to inhibit NLRP3 inflammasome activation. nih.govnih.govox.ac.uk One of the proposed mechanisms for this inhibition is the direct modification of NLRP3 by itaconate. ox.ac.ukresearchgate.net
Specifically, itaconate has been found to alkylate a particular cysteine residue (C548) on NLRP3. ox.ac.ukresearchgate.net This modification inhibits the interaction between NLRP3 and NEK7, a crucial step in the activation of the NLRP3 inflammasome. ox.ac.uk By disrupting this interaction, itaconate effectively blocks the downstream events of inflammasome assembly and activation, leading to reduced caspase-1 activation and subsequent maturation and release of IL-1β. nih.govox.ac.uk Studies have shown that in the absence of endogenous itaconate, NLRP3 inflammasome activation is enhanced. ox.ac.uk
| Feature | Description | References |
|---|---|---|
| Target Complex | Nucleotide-Binding Oligomerization Domain-Like Receptor Protein 3 (NLRP3) Inflammasome | nih.govnih.govox.ac.ukresearchgate.netresearchgate.net |
| Mechanism of Inhibition | - Direct alkylation of NLRP3 on cysteine residue C548
Modulation of Type I Interferon (IFN) Signaling
The role of this compound in the regulation of type I interferon (IFN) signaling is multifaceted and appears to be context-dependent. plos.orgdundee.ac.uknih.govresearchgate.netresearchgate.net Type I IFNs are a family of cytokines that are critical for antiviral defense but can also contribute to inflammatory pathology if not properly regulated.
Some studies suggest that itaconate production can limit the type I IFN response, indicating a negative feedback loop. dundee.ac.uk It has been observed that type I IFNs can boost the expression of the gene responsible for itaconate synthesis, and in turn, itaconate can curtail the type I IFN response. dundee.ac.uk Furthermore, itaconate and its derivatives have been shown to reduce the phosphorylation of STAT1, a key signaling molecule in the canonical type I IFN pathway. nih.govplos.org
Conversely, other research has demonstrated that itaconate can promote type I IFN production. nih.govresearchgate.netresearchgate.net This effect is attributed to the inhibition of succinate dehydrogenase (SDH) by itaconate. nih.govresearchgate.net SDH inhibition leads to the release of double-stranded mitochondrial RNA (mtRNA), which is then sensed by cytosolic RNA sensors such as MDA5 and RIG-I. nih.govresearchgate.net This sensing mechanism triggers a signaling cascade that culminates in the production of type I IFNs. nih.govresearchgate.net
| Feature | Description | References |
|---|---|---|
| Regulatory Role | Dual and context-dependent modulation of type I interferon (IFN) signaling | plos.orgdundee.ac.uknih.govresearchgate.netresearchgate.net |
| Inhibitory Mechanism | - Negative feedback loop where itaconate limits the type I IFN response
Other Intracellular Signaling Crosstalk
This compound, a metabolite derived from the Krebs cycle, has emerged as a significant modulator of intracellular signaling pathways, extending its influence beyond its well-established metabolic roles. Its electrophilic nature allows it to interact with and modify key signaling proteins, thereby regulating a variety of cellular processes, particularly within the immune system. This section details the mechanistic basis of this compound's crosstalk with several critical intracellular signaling pathways.
Stimulator of Interferon Genes (STING) Pathway
This compound and its derivatives influence the STING pathway, a central component of the innate immune response to cytosolic DNA. The derivative 4-octyl itaconate (4-OI) has been shown to inhibit the expression of STING and subsequent type I interferon (IFN) production. nih.gov This inhibitory action is partly mediated through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov By activating Nrf2, 4-OI can suppress STING-dependent type I IFN signaling. nih.gov Furthermore, research indicates that 4-OI can directly alkylate STING, presenting a direct molecular mechanism for its inhibitory effect on the pathway. consensus.app This interaction effectively curtails the inflammatory response driven by STING activation. consensus.app While some contexts show itaconate can restore IFN responses, its derivatives are primarily associated with inhibiting STING-dependent signaling. nih.govresearchgate.net
Janus Kinase 1 (JAK1)-Signal Transducer and Activator of Transcription 6 (STAT6) Signaling
Itaconate and its cell-permeable derivative, 4-octyl itaconate (4-OI), are identified as inhibitors of the JAK1-STAT6 signaling cascade, which is crucial for M2 macrophage polarization driven by cytokines like IL-4 and IL-13. nih.govnih.govmdpi.com The mechanism involves the direct modification of JAK1 by itaconate. nih.govresearchgate.net Research has shown that itaconate derivatives directly modify multiple cysteine residues on JAK1, including C715, C816, C943, and C1130. nih.govresearchgate.netsemanticscholar.org This alkylation leads to a reduction in JAK1's kinase activity. nih.govnih.govresearchgate.net Consequently, the phosphorylation of both JAK1 and its downstream target STAT6 is significantly inhibited. nih.govnih.govresearchgate.net By disrupting this pathway, itaconate effectively blocks M2 macrophage polarization, suggesting a potential strategy for managing diseases characterized by M2 macrophage activity, such as allergic asthma. nih.govnih.gov
Transcription Factor EB (TFEB) Nuclear Translocation
This compound directly influences the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. frontiersin.orgnih.gov Itaconate has been found to alkylate human TFEB at cysteine residue 212 (Cys212). nih.govfrontiersin.org This covalent modification prevents the phosphorylation of TFEB at serine 211 by the protein kinase mTOR. nih.gov The prevention of phosphorylation disrupts the interaction between TFEB and 14-3-3 regulatory proteins, which normally sequester TFEB in the cytoplasm. nih.gov Freed from this cytosolic retention, TFEB translocates to the nucleus. nih.govfrontiersin.org Once in the nucleus, TFEB activates the transcription of genes involved in lysosomal biogenesis, enhancing the cell's capacity to combat intracellular pathogens like Salmonella Typhimurium. frontiersin.orgnih.gov This TFEB-driven synthesis of itaconate creates a positive feedback loop, further amplifying the cellular antimicrobial response. nih.govresearchgate.netresearchgate.net
Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3)
Itaconate has been demonstrated to inhibit necroptosis, a form of programmed inflammatory cell death, by targeting the RIPK1/RIPK3/MLKL signaling pathway. researchgate.netnih.gov RIPK3 is a central kinase in the necroptotic cascade, responsible for phosphorylating Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis. nih.gov Studies have shown that treatment with itaconate leads to a decrease in the phosphorylation of RIPK3. researchgate.netnih.gov By suppressing the phosphorylation and activation of RIPK3, itaconate consequently inhibits the downstream phosphorylation of MLKL and its subsequent oligomerization, which is required to disrupt the plasma membrane. researchgate.net This intervention effectively suppresses the necroptotic pathway, highlighting an anti-inflammatory and cell-protective role for itaconate. researchgate.netnih.gov
Spleen Tyrosine Kinase (SYK)
This compound exerts an inhibitory effect on Spleen Tyrosine Kinase (SYK), a key signaling molecule in the immune response to pathogens. nih.govnih.gov The mechanism of inhibition is direct alkylation of the SYK protein. nih.govnih.gov Specifically, itaconate has been shown to modify the cysteine residue at position 593 (Cys593) of SYK. nih.gov This covalent modification inhibits the kinase activity of SYK. nih.govnih.gov By targeting SYK, itaconate effectively suppresses the downstream signaling pathways that lead to the production of pro-inflammatory mediators such as IL-6, IL-1β, and TNF-α. nih.gov This action helps to dampen excessive inflammation during infections, for instance with hypervirulent Klebsiella pneumoniae, and mitigates associated immunopathology. nih.govnih.gov
Interactive Data Tables
Table 1: Mechanistic Interactions of this compound with Intracellular Signaling Pathways
A summary of the molecular targets and downstream effects of this compound and its derivatives on key signaling pathways.
| Pathway Component | Molecular Target | Mechanism of Action | Key Residue(s) Modified | Downstream Effect |
| STING Pathway | STING | Direct Alkylation | Not specified | Inhibition of Type I Interferon Production |
| JAK1-STAT6 Signaling | JAK1 | Direct Alkylation, Inhibition of Kinase Activity | Cys715, Cys816, Cys943, Cys1130 | Inhibition of STAT6 phosphorylation, Blockade of M2 macrophage polarization |
| TFEB Nuclear Translocation | TFEB | Direct Alkylation | Cys212 | Prevention of mTOR-mediated phosphorylation, Nuclear translocation, Activation of lysosomal biogenesis |
| RIPK3 Signaling | RIPK3 | Inhibition of Phosphorylation | Not applicable | Suppression of necroptosis |
| SYK Signaling | SYK | Direct Alkylation, Inhibition of Kinase Activity | Cys593 | Suppression of inflammatory mediator production |
Immunomodulatory Roles of Sodium Itaconate
Impact on Macrophage Function and Polarization
Macrophages are central players in the immune response, capable of adopting different functional phenotypes in response to microenvironmental cues. Sodium itaconate profoundly influences macrophage behavior by altering their metabolic programming and directing their polarization.
Classically activated (M1) macrophages, which are pro-inflammatory, typically upregulate aerobic glycolysis to meet their energy demands. jci.org In contrast, alternatively activated (M2) macrophages, involved in tissue repair, rely more on oxidative phosphorylation (OXPHOS). nih.govmdpi.com Itaconate and its derivatives have been shown to inhibit key glycolytic enzymes. jci.orgnih.gov For instance, itaconate can inhibit the activity of aldolase (B8822740) A (ALDOA) and its derivative, 4-octyl itaconate (4-OI), can alkylate and inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH). jci.org This inhibition of glycolysis can temper the pro-inflammatory functions of M1 macrophages. nih.govfrontiersin.org
Furthermore, itaconate is a known inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and complex II of the electron transport chain. frontiersin.orgsci-hub.se Inhibition of SDH by itaconate leads to a reduction in the mitochondrial oxygen consumption rate in lipopolysaccharide (LPS)-activated macrophages. frontiersin.org This metabolic shift away from a high-glycolytic state is a crucial aspect of itaconate's immunomodulatory function. sci-hub.se
Table 1: Impact of this compound on Macrophage Metabolism
| Metabolic Pathway | Effect of this compound | Key Enzymatic Targets | Outcome |
|---|---|---|---|
| Glycolysis | Inhibition | Aldolase A (ALDOA), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Reduced pro-inflammatory M1 macrophage activity jci.orgnih.govfrontiersin.org |
| Oxidative Phosphorylation (OXPHOS) | Inhibition of SDH | Succinate Dehydrogenase (SDH) | Reduced mitochondrial oxygen consumption frontiersin.org |
This compound plays a significant role in modulating the balance between M1 and M2 macrophage phenotypes. By inhibiting glycolysis and SDH, itaconate limits the pro-inflammatory M1 polarization of macrophages. frontiersin.orgnih.gov This is evidenced by the reduced production of pro-inflammatory mediators in macrophages stimulated with LPS in the presence of itaconate. nih.gov
The influence of itaconate extends to promoting a shift towards the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and promoting tissue repair. nih.gove-century.us While the precise mechanisms are still under investigation, it is suggested that by dampening the M1 phenotype, itaconate indirectly facilitates the emergence of M2 characteristics. nih.govmdpi.com Some studies suggest that itaconate may inhibit M2 polarization under certain conditions, highlighting the complexity of its role. nih.gov However, other research indicates that itaconate can promote M2 polarization, contributing to the mitigation of vascular endothelial injury in the lung. e-century.us
Table 2: Modulation of Macrophage Phenotype by this compound
| Macrophage Phenotype | Effect of this compound | Key Mechanisms |
|---|---|---|
| M1 (Pro-inflammatory) | Inhibition | Inhibition of glycolysis and SDH frontiersin.orgnih.gov |
| M2 (Anti-inflammatory) | Promotion (context-dependent) | Dampening of M1 phenotype, potential direct effects nih.gove-century.us |
Regulation of T Lymphocyte Differentiation and Activity
T lymphocytes are key components of the adaptive immune system, and their differentiation into various subsets determines the nature of the immune response. This compound has been shown to directly influence the differentiation and activity of T cells.
T helper 17 (Th17) cells are a subset of T cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. nih.govresearchgate.net Research has demonstrated that itaconate can inhibit the differentiation of Th17 cells. nih.govnih.govresearchgate.net This inhibition is achieved through the suppression of both glycolysis and oxidative phosphorylation in T cells undergoing Th17 polarization. nih.govnih.gov Mechanistically, itaconate can alter the metabolic landscape of these cells, leading to changes in chromatin accessibility of key transcription factors, such as decreased RORγt binding at the Il17a promoter. nih.govnih.gov
In contrast to its effect on Th17 cells, itaconate has been found to promote the differentiation of regulatory T cells (Tregs). nih.govresearchgate.netkarger.com Tregs are crucial for maintaining immune tolerance and preventing excessive immune responses. nih.gov Similar to its effects on Th17 cells, itaconate's promotion of Treg differentiation involves the modulation of cellular metabolism, specifically the suppression of glycolysis and oxidative phosphorylation. nih.govnih.gov These metabolic changes are associated with altered chromatin accessibility of essential transcription factors involved in Treg differentiation. nih.gov
Table 3: Regulation of T Lymphocyte Differentiation by this compound
| T Cell Subset | Effect of this compound | Key Mechanisms |
|---|---|---|
| Th17 Cells | Inhibition of differentiation | Suppression of glycolysis and OXPHOS, altered chromatin accessibility (decreased RORγt binding) nih.govnih.gov |
| Regulatory T Cells (Tregs) | Promotion of differentiation | Suppression of glycolysis and OXPHOS, altered chromatin accessibility nih.govnih.gov |
Effects on Neutrophil Activation and Function
Neutrophils are abundant innate immune cells that form the first line of defense against infections. This compound also exerts immunomodulatory effects on neutrophil activation and function.
Research has shown that itaconate can impair the bacterial killing capacity of neutrophils. plos.org It has been observed to suppress neutrophil apoptosis by inhibiting the production of mitochondrial reactive oxygen species (mtROS). plos.org Furthermore, a derivative of itaconic acid, 4-octyl itaconate (4-OI), has been reported to diminish the formation of neutrophil extracellular traps (NETs). nih.gov NETs are web-like structures released by neutrophils to trap pathogens, but their excessive formation can contribute to tissue damage. nih.gov The inhibition of NET formation by 4-OI is linked to the downregulation of hypoxia-inducible factor-1α (Hif-1α). nih.gov However, itaconate does not appear to significantly affect neutrophil glycolysis during certain infections. plos.org
Role in Innate Immune Tolerance and Trained Immunity
This compound plays a pivotal role at the crossroads of two fundamental states of innate immune memory: tolerance and trained immunity. These opposing functional programs are crucial for a balanced immune response, preventing excessive inflammation while maintaining the ability to respond to new threats. Itaconate metabolism has been identified as a central regulatory hub that dictates the direction of this response in myeloid cells, such as monocytes and macrophages.
Innate immune tolerance is a state of hyporesponsiveness to a secondary inflammatory stimulus, which can be induced by an initial exposure to a component like lipopolysaccharide (LPS). This mechanism is critical in preventing the tissue damage that can result from a sustained or exaggerated inflammatory response. Research has shown that itaconate is a key mediator of this process. nih.govtandfonline.com Upon stimulation with LPS, macrophages upregulate the expression of Immune-Responsive Gene 1 (IRG1), the enzyme responsible for synthesizing itaconate from the Krebs cycle intermediate cis-aconitate. nih.govsci-hub.se The resulting accumulation of intracellular itaconate promotes a state of tolerance by inhibiting the enzyme succinate dehydrogenase (SDH), which in turn dampens pro-inflammatory cytokine production upon restimulation. portlandpress.comfrontiersin.org
Conversely, trained immunity is a long-term functional reprogramming of innate immune cells, leading to an enhanced response to a secondary challenge. This can be induced by stimuli such as β-glucan, a component of the fungal cell wall. nih.govnih.gov Trained immunity is characterized by epigenetic and metabolic shifts that prime the cells for a more robust inflammatory response. nih.govfrontiersin.org Studies have demonstrated that β-glucan induces trained immunity by actively counteracting the tolerance-inducing pathway. It achieves this by inhibiting the expression of IRG1, thereby reducing itaconate synthesis. tandfonline.comnih.gov This prevents the inhibition of SDH, allowing for the metabolic and epigenetic reprogramming necessary for a heightened immune response, including increased production of cytokines like TNF-α and IL-6 upon secondary stimulation. nih.govelifesciences.org
The dual nature of itaconate's influence is further highlighted by studies using itaconate derivatives, such as dimethyl itaconate (DMI). While endogenous itaconate is strongly linked to tolerance, DMI has been shown to induce long-term transcriptional and epigenetic changes characteristic of trained immunity, leading to increased cytokine production upon restimulation. medchemexpress.comresearchgate.netradboudumc.nlnih.gov This suggests a complex regulatory role for itaconate and its derivatives in shaping the long-term functional state of innate immune cells.
Detailed Research Findings
The interplay between itaconate, innate tolerance, and trained immunity is supported by specific molecular and metabolic changes observed in research studies.
Metabolic and Gene Expression Changes:
The induction of tolerance by LPS is marked by a significant upregulation of IRG1 expression and subsequent itaconate production. nih.gov This leads to the inhibition of SDH and an accumulation of succinate. portlandpress.comresearchgate.netbiorxiv.org In contrast, the induction of trained immunity by β-glucan leads to the suppression of IRG1 expression and an enhancement of SDH expression, thereby maintaining the integrity of the Krebs cycle and preventing the accumulation of itaconate. nih.govnih.govresearchgate.net
Interactive Data Table: Effect of Stimuli on Key Genes and Metabolites
| Stimulus | Target Gene/Metabolite | Effect | Finding |
| LPS (Tolerance) | IRG1 | Upregulation | Induces itaconate synthesis. nih.govsci-hub.se |
| LPS (Tolerance) | Itaconate | Increased Production | Mediates immune tolerance. nih.gov |
| LPS (Tolerance) | SDH | Inhibition | Leads to succinate accumulation. portlandpress.comfrontiersin.org |
| LPS (Tolerance) | Succinate | Accumulation | Result of SDH inhibition by itaconate. portlandpress.comresearchgate.net |
| β-glucan (Trained Immunity) | IRG1 | Downregulation | Prevents itaconate synthesis. nih.govresearchgate.net |
| β-glucan (Trained Immunity) | SDH | Upregulation | Maintains Krebs cycle integrity. nih.govresearchgate.net |
| Dimethyl Itaconate | TNF-α and IL-6 | Enhanced Secretion | Induces characteristics of trained immunity. medchemexpress.comresearchgate.net |
Epigenetic Reprogramming:
Trained immunity is fundamentally an epigenetic phenomenon. The enhanced responsiveness of trained cells is associated with specific histone modifications at the promoter regions of inflammatory genes. Key activating marks include the trimethylation of histone 3 at lysine (B10760008) 4 (H3K4me3) and the acetylation of histone 3 at lysine 27 (H3K27ac). nih.govimrpress.comahajournals.orgfrontiersin.org These modifications lead to a more open chromatin state, allowing for a faster and more robust transcriptional response upon secondary stimulation. frontiersin.org For instance, β-glucan-induced trained immunity is associated with increased H3K4me3 and H3K27ac at the promoters of genes encoding for TNF-α and IL-6. nih.govahajournals.org While itaconate's direct and comprehensive role in orchestrating these specific epigenetic changes is an area of ongoing research, its ability to influence metabolic pathways that provide substrates for epigenetic enzymes suggests a significant, albeit indirect, regulatory function. Dimethyl itaconate has been shown to induce deposition of H3K4me3 marks at the promoters of TNFA and IL6. researchgate.net
Interactive Data Table: Epigenetic Signatures in Trained Immunity
| Epigenetic Mark | Association | Role in Trained Immunity |
| H3K4me3 | Active Promoters | Increased at inflammatory gene promoters, facilitating transcription. frontiersin.orgimrpress.comahajournals.org |
| H3K27ac | Active Enhancers/Promoters | Increased at inflammatory gene loci, enhancing gene expression. nih.govimrpress.comahajournals.org |
| H3K9me3 | Repressive Chromatin | Decreased during trained immunity to allow for gene expression. imrpress.comahajournals.org |
Antimicrobial and Antiviral Properties of Sodium Itaconate
Mechanisms of Antimicrobial Action against Bacteria
Sodium itaconate exerts its antimicrobial effects through several key mechanisms, primarily by interfering with critical bacterial metabolic processes and enzyme activities. These actions collectively impair bacterial growth and survival, contributing to the host's defense against infection.
Direct Inhibition of Bacterial Enzyme Activity
Itaconate functions as a direct inhibitor of various essential bacterial enzymes. A primary target is isocitrate lyase (ICL) , a crucial enzyme in the glyoxylate (B1226380) shunt pathway. The glyoxylate shunt is vital for bacterial survival, particularly for pathogens that utilize fatty acids or acetate (B1210297) as carbon sources and for persistence within host environments nih.govpnas.orgresearchgate.netutoronto.caatamanchemicals.comresearchgate.net. By covalently modifying and inhibiting ICL, itaconate effectively blocks this pathway, thereby restricting bacterial growth and pathogenicity researchgate.netatamanchemicals.com.
Beyond ICL, itaconate has been shown to inhibit other critical enzymes:
Aldolase (B8822740): This enzyme is involved in glycolysis, a fundamental metabolic pathway for energy production in bacteria pnas.orgresearchgate.netnih.govresearchgate.net.
Inosine (B1671953) Monophosphate (IMP) Dehydrogenase: This enzyme plays a role in nucleotide biosynthesis, essential for bacterial replication pnas.orgresearchgate.netnih.govresearchgate.net.
Methylmalonyl-CoA Mutase (MCM): The breakdown product of itaconate, itaconyl-CoA, inhibits MCM in bacteria like Mycobacterium tuberculosis, thereby blocking propionyl-CoA-dependent growth nih.govutoronto.ca.
Succinate (B1194679) Dehydrogenase (SDH): Itaconate's structural similarity to succinate allows it to competitively inhibit SDH, a key enzyme in the citric acid cycle, preventing the oxidation of succinate to fumarate (B1241708) atamanchemicals.comnih.govnih.gov.
Propionyl-CoA Decarboxylase: Inhibition of this enzyme has also been noted in Rhodospirillum rubrum utoronto.ca.
Ten-eleven Translocation DNA Dioxygenases: Itaconate has been identified as an inhibitor of these enzymes nih.govresearchgate.net.
Transcription Factor EB (TFEB): Itaconate can modify TFEB, influencing cellular processes researchgate.netresearchgate.net.
Table 1: Bacterial Enzymes Inhibited by this compound
| Enzyme | Bacterial Species (Examples) | Mechanism of Action | Citation(s) |
| Isocitrate Lyase (ICL) | Mycobacterium tuberculosis, Salmonella enterica, Vibrio sp. | Covalent inhibition; blocks glyoxylate shunt, essential for pathogen survival. | nih.govpnas.orgresearchgate.netutoronto.caatamanchemicals.comresearchgate.net |
| Aldolase | Mycobacterium tuberculosis | Inhibits glycolysis. | pnas.orgresearchgate.netnih.govresearchgate.net |
| Inosine Monophosphate (IMP) Dehydrogenase | Mycobacterium tuberculosis | Inhibits nucleotide biosynthesis. | pnas.orgresearchgate.netnih.govresearchgate.net |
| Methylmalonyl-CoA Mutase (MCM) | Mycobacterium tuberculosis | Inhibited by itaconyl-CoA (itaconate breakdown product), blocks propionyl-CoA growth. | nih.govutoronto.ca |
| Succinate Dehydrogenase (SDH) | Various bacteria | Competitive inhibition, prevents succinate oxidation. | atamanchemicals.comnih.govnih.govresearchgate.net |
| Propionyl-CoA Decarboxylase | Rhodospirillum rubrum | Direct inhibition. | utoronto.ca |
| Ten-eleven Translocation DNA Dioxygenases | Various bacteria | Direct inhibition. | nih.govresearchgate.net |
Perturbation of Bacterial Central Carbon Metabolism
The inhibition of key enzymes like ICL and SDH directly disrupts the central carbon metabolism of bacteria pnas.orgresearchgate.netnih.govresearchgate.net. By blocking the glyoxylate shunt, itaconate prevents bacteria from efficiently metabolizing carbon sources such as fatty acids, which are often crucial for their survival and virulence within host environments researchgate.net. This disruption can lead to a general metabolic collapse, limiting the bacteria's ability to generate energy and synthesize essential cellular components. For instance, in Mycobacterium tuberculosis, itaconate exposure perturbs its central carbon metabolism, impacting pathways beyond just ICL inhibition pnas.orgresearchgate.netnih.gov. The interference with pathways like propionyl-CoA metabolism further compromises the pathogen's ability to thrive nih.gov.
Antiviral Effects and Underlying Mechanisms
Beyond its antibacterial actions, this compound has demonstrated significant antiviral capabilities, impacting the replication of a range of viruses and modulating host antiviral responses.
Inhibition of Viral Replication (e.g., SARS-CoV-2, Zika Virus, Herpes Simplex Virus 1)
Research indicates that this compound and its derivatives can potently attenuate the intracellular replication of several significant human viruses. These include:
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): Itaconate derivatives, particularly 4-octyl itaconate (4-OI), have been shown to inhibit SARS-CoV-2 replication nih.govresearchgate.netresearchgate.net.
Zika Virus: Itaconate has been observed to restrict Zika viral replication nih.govnih.govresearchgate.netresearchgate.net.
Herpes Simplex Virus 1 (HSV-1): Itaconate and its derivatives demonstrate inhibitory effects on HSV-1 replication nih.govnih.govresearchgate.netresearchgate.net.
Vaccinia Virus and Herpes Simplex Virus-1/2: Itaconate has also shown efficacy against these viruses nih.govresearchgate.net.
The inhibition of viral replication is often linked to the activation of host defense pathways, particularly the Nrf2 pathway, which is induced by itaconate derivatives nih.govresearchgate.net. Furthermore, the inhibition of succinate dehydrogenase (SDH) by itaconate is hypothesized to be a mechanism by which itaconate confers its antiviral properties nih.govresearchgate.net.
Table 2: Viruses Inhibited by this compound and Associated Pathways
| Virus | Inhibitory Mechanism(s) | Citation(s) |
| SARS-CoV-2 | Nrf2 activation; Inhibition of viral replication; Blocking inflammatory gene expression (e.g., IFNB1, CXCL10, TNF, IL1B, CCL5). | nih.govresearchgate.netresearchgate.net |
| Zika Virus | Nrf2 activation; Inhibition of viral replication; Inhibition of SDH; Upregulation of Irg1 expression in neurons. | nih.govnih.govresearchgate.netresearchgate.net |
| Herpes Simplex Virus 1 (HSV-1) | Nrf2 activation; Inhibition of viral replication; Blocking inflammatory gene expression (e.g., IFNB1, CXCL10, TNF, IL1B, CCL5). | nih.govnih.govresearchgate.netresearchgate.net |
| Vaccinia Virus | Nrf2 activation; Inhibition of viral replication. | nih.govnih.govresearchgate.net |
| Herpes Simplex Virus-1/2 | Inhibition of viral replication. | nih.govresearchgate.net |
Modulation of Host Antiviral Signaling Pathways
This compound influences host cells to mount a more effective antiviral response through several signaling pathways. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates antioxidant and anti-inflammatory responses. Itaconate and its derivatives, such as 4-octyl itaconate (4-OI), activate Nrf2 by alkylating Kelch-like ECH-associated protein 1 (Keap1), which normally represses Nrf2. This activation leads to the transcription of genes that confer cellular protection and antiviral defense, including blocking the expression of pro-inflammatory cytokines like IL-1β and IFNB1 nih.govnih.govresearchgate.netresearchgate.net.
Additionally, itaconate has been shown to:
Boost Type I Interferon Signaling: Itaconate can enhance the production of type I interferons (IFNs), such as IFN-β, which are critical signaling molecules in the innate immune response against viral infections researchgate.net.
Inhibit the NLRP3 Inflammasome: By suppressing the NLRP3 inflammasome, itaconate reduces the release of pro-inflammatory cytokines IL-1β and IL-18, thereby mitigating excessive inflammation that can exacerbate viral disease pathology nih.govresearchgate.netresearchgate.net.
Modulate the ATF3/IκBζ Axis: Itaconate influences this axis, which is involved in regulating inflammatory gene expression researchgate.net.
Promote Macrophage Phagocytosis: Through Nrf2 activation and subsequent upregulation of the Cd36 gene, itaconate enhances macrophage phagocytosis of pathogens like Staphylococcus aureus, contributing to pathogen clearance nih.govresearchgate.net.
These modulations collectively bolster the host's innate immunity, creating a less permissive environment for viral replication and reducing inflammatory damage.
Microbial Counter-Strategies and Itaconate Dissimilation Pathways
While this compound serves as a potent antimicrobial agent, some bacterial pathogens have evolved sophisticated mechanisms to counteract its effects, often by metabolizing itaconate. These itaconate dissimilation pathways allow bacteria to utilize itaconate as a carbon source or detoxify it, thereby circumventing its inhibitory actions and promoting their own survival and pathogenicity nih.govutoronto.caresearchgate.net.
Pathogens such as Yersinia pestis, Pseudomonas aeruginosa, and Burkholderia xenovorans possess enzymatic machinery to break down itaconate researchgate.net. Key enzymes identified in these pathways include:
Itaconate CoA Transferase (IcT): Activates itaconate by forming itaconyl-CoA.
Itaconyl-CoA Hydratase (IcH): Catalyzes the hydration of itaconyl-CoA.
(S)-Citramalyl-CoA Lyase: Cleaves itaconyl-CoA into pyruvate (B1213749) and acetyl-CoA.
For example, in Mycobacterium tuberculosis, enzymes like Rv2503c (IcT) and Rv3389c (IcH) have been identified, and disruption of these pathways leads to attenuated growth in the presence of itaconate pnas.orgresearchgate.netnih.govresearchgate.net. These pathways convert itaconate into cellular building blocks like pyruvate and acetyl-CoA, enabling the bacteria to metabolize it researchgate.net.
Furthermore, some bacteria, like Pseudomonas aeruginosa and Staphylococcus aureus, have developed strategies to exploit itaconate for their benefit, such as promoting biofilm formation nih.gov. Itaconate can induce membrane stress in P. aeruginosa and inhibit aldolase in S. aureus, leading to increased production of extracellular polysaccharides (EPSs). These EPSs contribute to biofilm structure, enhancing bacterial survival and resistance nih.gov.
Table 3: Itaconate Dissimilation Pathway Enzymes in Bacteria
| Enzyme | Identified Genes (Example: M. tuberculosis) | Function | Bacterial Examples | Citation(s) |
| Itaconate CoA Transferase (IcT) | Rv2503c, Rv3272 | Activates itaconate to itaconyl-CoA. | M. tuberculosis, Yersinia pestis, Pseudomonas aeruginosa | pnas.orgresearchgate.netresearchgate.net |
| Itaconyl-CoA Hydratase (IcH) | Rv2499c, Rv3389c | Hydrates itaconyl-CoA. | M. tuberculosis, Yersinia pestis, Pseudomonas aeruginosa | pnas.orgresearchgate.netnih.govresearchgate.net |
| (S)-Citramalyl-CoA Lyase | Rv2498c | Cleaves itaconyl-CoA into pyruvate and acetyl-CoA. | M. tuberculosis | pnas.orgresearchgate.netnih.govresearchgate.net |
| Itaconate:Succinyl-CoA Transferase | Rv2503c, Rv3272 | (Similar to IcT, activates itaconate) | M. tuberculosis | pnas.orgresearchgate.net |
List of Compounds Mentioned:
this compound
Itaconate
Itaconyl-CoA
Methylmalonyl-CoA
Propionyl-CoA
Succinate
Fumarate
Malonate
Phosphoenolpyruvate
Pyruvate
Acetyl-CoA
Isocitrate Lyase (ICL)
Aldolase
Inosine Monophosphate (IMP) Dehydrogenase
Methylmalonyl-CoA Mutase (MCM)
Succinate Dehydrogenase (SDH)
Propionyl-CoA Decarboxylase
Ten-eleven Translocation DNA Dioxygenases
Transcription Factor EB (TFEB)
Fructose-6-phosphate
Glucosamine-6-phosphate
4-Octyl Itaconate (4-OI)
Dimethyl Fumarate (DMF)
Dimethyl Itaconate (DI)
(S)-Citramalyl-CoA
Citryl-CoA
Glyoxylic acid
Cis-aconitic acid
Isocitric acid
Citramalate
(R)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Interferon-beta (IFN-β)
Interleukin-1 beta (IL-1β)
Interleukin-18 (IL-18)
Kelch-like ECH-associated protein 1 (Keap1)
Nuclear factor erythroid 2-related factor 2 (Nrf2)
Cd36 gene
ATF3
IκBζ
Extracellular polysaccharides (EPSs)
Preclinical Investigation of Sodium Itaconate in Disease Models
Inflammatory and Immune-Related Diseases
Itaconate and its derivatives have demonstrated therapeutic efficacy in a range of preclinical murine disease models, including sepsis, gout, and psoriasis. aai.org These compounds are known for their anti-inflammatory properties, which are attributed to their ability to modulate various cellular pathways involved in inflammation. nih.govnih.gov
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Models
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs. nih.gov Preclinical studies have investigated the potential of itaconate and its derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), in mitigating lung damage in animal models of ALI/ARDS, often induced by lipopolysaccharide (LPS). nih.govspandidos-publications.comdovepress.com
In a mouse model of LPS-induced ALI, treatment with 4-OI was found to alleviate lung tissue injury, as evidenced by reduced pulmonary edema, hemorrhage, and inflammatory cell infiltration. dovepress.com The protective effects of 4-OI in ALI are linked to the suppression of inflammatory and oxidative stress pathways. spandidos-publications.com Mechanistically, itaconate has been shown to activate the Nrf2 pathway, which in turn upregulates antioxidant genes and reduces oxidative stress and inflammation in the lungs. nih.govdovepress.com Furthermore, itaconate can inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.govspandidos-publications.com
Studies using Irg1 knockout mice, which cannot produce endogenous itaconate, have shown that these mice experience more severe ALI, suggesting a protective role for endogenous itaconate. semanticscholar.org Exogenous administration of 4-OI in these models has been shown to rescue the phenotype, further supporting the therapeutic potential of itaconate. semanticscholar.org Itaconate has also been found to promote autophagy, a cellular process that can help clear damaged components and reduce inflammation, in the context of ALI. nih.govsemanticscholar.org
Table 1: Effects of Itaconate Derivatives in Preclinical ALI/ARDS Models
| Compound | Animal Model | Key Findings |
|---|---|---|
| 4-Octyl Itaconate (4-OI) | LPS-induced ALI in mice | Reduced pulmonary edema, hemorrhage, and inflammatory cell infiltration. dovepress.com Suppressed PI3K/Akt/NF-κB signaling pathways. spandidos-publications.com |
| Endogenous Itaconate | LPS-induced ALI in Irg1-/- mice | Deficiency of endogenous itaconate aggravated ALI. semanticscholar.org |
| 4-Octyl Itaconate (4-OI) | LPS-induced ALI in mice | Alleviated ALI by inhibiting oxidative stress and inflammation via the Nrf2 pathway. dovepress.com |
| Itaconate | LPS-induced ALI in mice | Promoted autophagy. semanticscholar.org |
Sepsis and Septic Shock Models
Sepsis is a life-threatening condition caused by a dysregulated host response to infection, often leading to organ dysfunction. mednexus.org Animal models of sepsis, frequently induced by LPS or cecal ligation and puncture (CLP), have been instrumental in evaluating the therapeutic effects of itaconate derivatives. wikipedia.orgresearchgate.net
In a mouse model of LPS-induced septic shock, intraperitoneal administration of 4-octyl itaconate (4-OI) led to improved survival, better regulation of body temperature, and reduced clinical scores of sepsis. spandidos-publications.comwikipedia.org This was accompanied by a significant decrease in serum levels of the pro-inflammatory cytokines IL-1β and IL-6. nih.govwikipedia.org The anti-inflammatory effects of 4-OI in sepsis are partly attributed to its ability to inhibit macrophage aerobic glycolysis by targeting GAPDH. nih.gov
Furthermore, studies have highlighted the role of endogenous itaconate in controlling the inflammatory response during sepsis. Mice deficient in the gene responsible for itaconate production (Irg1-/-) exhibit a more severe septic phenotype compared to wild-type mice when challenged with LPS. researchgate.net In a CLP-induced sepsis-associated acute kidney injury model, itaconate demonstrated a nephroprotective effect. researchgate.net
Table 2: Preclinical Findings of Itaconate Derivatives in Sepsis Models
| Compound | Animal Model | Key Findings |
|---|---|---|
| 4-Octyl Itaconate (4-OI) | LPS-induced septic shock in mice | Improved survival, reduced serum IL-1β and IL-6. nih.govwikipedia.org |
| Endogenous Itaconate | LPS-induced septic shock in Irg1-/- mice | Deficiency led to a more severe sepsis phenotype. researchgate.net |
| Itaconate | CLP-induced sepsis-associated acute kidney injury in mice | Exhibited nephroprotective effects. researchgate.net |
Inflammatory Bowel Disease (IBD) Models
Inflammatory bowel disease (IBD) encompasses chronic inflammatory conditions of the gastrointestinal tract. nih.gov The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice is widely used to study the pathogenesis of IBD and to test potential therapies.
Studies have shown that endogenous itaconate, produced by the enzyme ACOD1 (encoded by the Irg1 gene), plays a protective role in experimental colitis. oup.com Mice lacking Acod1 experience more severe colitis, characterized by greater weight loss, shorter colon length, and increased inflammation. oup.commdpi.com
Administration of itaconate derivatives has shown therapeutic benefits in these models. Dimethyl itaconate (DMI) was found to improve recovery and reduce inflammatory gene expression in the colon of mice with DSS-induced colitis. oup.com Similarly, 4-octyl itaconate (4-OI) has been shown to alleviate DSS-induced colitis in Acod1-deficient mice by decreasing the expression of inflammatory cytokines and chemokines. mdpi.com The protective effects of itaconate in IBD models are linked to the inhibition of inflammatory responses and pyroptosis, a form of inflammatory cell death. nih.gov
Table 3: Efficacy of Itaconate and Its Derivatives in IBD Models
| Compound | Animal Model | Key Findings |
|---|---|---|
| Endogenous Itaconate | DSS-induced colitis in Acod1-/- mice | Deficiency exacerbated colitis severity. oup.commdpi.com |
| Dimethyl Itaconate (DMI) | DSS-induced colitis in mice | Improved recovery and reduced colonic inflammation. oup.com |
| 4-Octyl Itaconate (4-OI) | DSS-induced colitis in Acod1-/- mice | Alleviated colitis and reduced inflammatory mediators. mdpi.com |
| 4-Octyl Itaconate (4-OI) | DSS-induced colitis in mice | Inhibited inflammatory response and pyroptosis. nih.gov |
Psoriasis Models
Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation. The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a common tool for preclinical research.
Studies have demonstrated that itaconate derivatives can effectively ameliorate psoriasis-like symptoms. In the IMQ-induced mouse model, treatment with dimethyl itaconate (DMI) resulted in a significant reduction in ear redness and swelling compared to placebo-treated mice. sci.news The therapeutic effect of DMI is attributed to its ability to suppress the IL-17 inflammatory pathway by reducing the levels of a key protein, IκBζ. nih.govsci.news This pathway is known to be a primary driver of autoimmune diseases, and genetic variations in the gene for IκBζ have been linked to an increased risk of psoriasis in humans. sci.news
Furthermore, intraperitoneal administration of sodium itaconate has been shown to prevent IL-1β secretion in a model of low-level, persistent inflammation relevant to psoriasis. nih.gov
Table 4: Effects of Itaconate Derivatives in Psoriasis Models
| Compound | Animal Model | Key Findings |
|---|---|---|
| Dimethyl Itaconate (DMI) | Imiquimod-induced psoriasis in mice | Reduced ear redness and swelling; suppressed the IL-17 pathway by decreasing IκBζ levels. sci.news |
| This compound | Imiquimod-induced psoriasis model in mice | Prevented IL-1β secretion. nih.gov |
Gout Models
Gout is a form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in the joints, leading to intense inflammation. mdpi.com Preclinical models of gout often involve the injection of MSU crystals into the peritoneum or joints of mice to induce an inflammatory response.
Itaconate and its derivatives have shown promise in mitigating gouty inflammation. In a mouse model of urate-induced peritonitis, co-administration of 4-octyl itaconate (4-OI) with MSU crystals significantly reduced the levels of IL-1β and IL-6, as well as the recruitment of neutrophils to the site of inflammation. nih.gov The mechanism underlying this effect involves the inhibition of the NLRP3 inflammasome, a protein complex that plays a central role in sensing MSU crystals and initiating the inflammatory cascade. nih.govnih.gov Both underivatized itaconate and its derivatives have demonstrated efficacy in NLRP3-driven disease models. nih.gov
Table 5: Preclinical Findings for Itaconate in Gout Models
| Compound | Animal Model | Key Findings |
|---|---|---|
| 4-Octyl Itaconate (4-OI) | Urate-induced peritonitis in mice | Reduced IL-1β, IL-6, and neutrophil recruitment; inhibited NLRP3 inflammasome activation. nih.gov |
| This compound | Intraperitoneal LPS challenge in mice | Reduced serum IL-1β. nih.gov |
Osteoarthritis Models
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. researchgate.net Preclinical research has begun to explore the potential of itaconate in OA models.
In vitro studies using chondrocytes (cartilage cells) have shown that 4-octyl itaconate (4-OI) can protect these cells from apoptosis (cell death) induced by the pro-inflammatory cytokine IL-1β. researchgate.net In an animal model of osteoarthritis, 4-OI was found to induce autophagy, a process that can help remove damaged cellular components and may be protective in OA. nih.gov
Furthermore, itaconate has been shown to stimulate osteoblasts (bone-forming cells) and accelerate their differentiation, suggesting a role in bone biology that could be relevant to the changes seen in OA. nih.govresearchgate.net Conversely, mice lacking the gene for itaconate production (Irg1) exhibit reduced bone mass. nih.govresearchgate.net In a rat model of OA, an injectable hydrogel releasing 4-OI was shown to reduce the expression of inflammatory markers (TNF-α, IL-1β, IL-6, and MMP3) in the joint fluid and restore the normal morphology of the ankle joints. researchgate.net
Table 6: Preclinical Research on Itaconate in Osteoarthritis
| Compound | Model | Key Findings |
|---|---|---|
| 4-Octyl Itaconate (4-OI) | IL-1β-treated chondrocytes (in vitro) | Protected chondrocytes from apoptosis. researchgate.net |
| 4-Octyl Itaconate (4-OI) | Animal model of osteoarthritis | Induced autophagy. nih.gov |
| Itaconate | Murine and human cells (in vitro); mice (in vivo) | Stimulated osteoblast differentiation and increased bone formation. nih.govresearchgate.net |
| 4-Octyl Itaconate (4-OI) Hydrogel | Rat model of osteoarthritis | Reduced inflammatory markers in joint fluid and restored joint morphology. researchgate.net |
Autoimmune Disease Models
Systemic Lupus Erythematosus (SLE) Models
This compound and its derivatives have demonstrated significant therapeutic potential in various preclinical models of Systemic Lupus Erythematosus (SLE), a complex autoimmune disease characterized by immune dysregulation and organ damage. nih.govnih.gov Studies have utilized spontaneous and induced mouse models of lupus to investigate the effects of itaconate on disease pathology. nih.gov
In the (NZB × NZW)F1 (NZB/W F1) lupus-prone mouse model, which spontaneously develops a severe lupus-like disease, treatment with the itaconate derivative 4-octyl itaconate (4-OI) has shown considerable promise. nih.govnih.gov Research indicates that 4-OI administration, initiated after the clinical onset of the disease, leads to a significant reduction in proteinuria and kidney immune complex deposition. nih.gov Furthermore, renal scores of severity and inflammation were markedly improved in the 4-OI treated group compared to the vehicle group. nih.gov This was accompanied by a decrease in serum levels of anti-RNP autoantibodies, a key feature of SLE. nih.gov
Immunologically, 4-OI treatment in NZB/W F1 mice resulted in decreased splenomegaly and a reduction in activation markers on both innate and adaptive immune cells. nih.gov Notably, there was an observed increase in the numbers of CD8+ T cells and an inhibition of JAK1 activation. nih.gov Gene expression analysis of splenocytes from these mice revealed significant decreases in type I interferon (IFN) and proinflammatory cytokine genes, alongside an increase in markers associated with regulatory T (Treg) cells. nih.gov
Another model used to study SLE is the imiquimod (IMQ)-induced lupus model, which is driven by a strong type I IFN response. nih.govaai.org In this model, the role of the endogenous Aconitate Decarboxylase 1 (ACOD1)/itaconate pathway has been explored. ACOD1 is the enzyme responsible for itaconate synthesis. aai.org Studies have shown that ACOD1 knockout (Acod1−/−) mice subjected to the IMQ-induced lupus model exhibited exacerbated disease features, including disruptions in splenic architecture, increased serum levels of anti-dsDNA antibodies and proinflammatory cytokines, and enhanced kidney immune complex deposition and proteinuria when compared to wild-type mice. aai.org These findings underscore the immunomodulatory and protective role of the endogenous itaconate pathway in the context of lupus. aai.org
Furthermore, in vitro studies using human peripheral blood mononuclear cells (PBMCs) from both healthy controls and SLE patients have shown that 4-OI treatment can decrease proinflammatory responses and B cell responses. nih.gov It has been reported that 4-OI can reduce the secretion of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 from the PBMCs of SLE patients. frontiersin.org The mechanism is thought to involve the activation of the Nrf2 pathway. frontiersin.org
The following table summarizes the key findings from preclinical studies of itaconate derivatives in SLE models.
| Model | Compound | Key Findings |
| (NZB × NZW)F1 Mice | 4-Octyl Itaconate (4-OI) | Reduced proteinuria, kidney immune complex deposition, and renal inflammation. nih.gov |
| Decreased serum anti-RNP autoantibodies. nih.gov | ||
| Reduced splenomegaly and immune cell activation. nih.gov | ||
| Increased CD8+ T cell numbers and inhibited JAK1 activation. nih.gov | ||
| Decreased type I IFN and proinflammatory cytokine gene expression in splenocytes. nih.gov | ||
| Increased Treg cell-associated markers in splenocytes. nih.gov | ||
| Imiquimod-Induced Lupus | Endogenous Itaconate (via ACOD1) | ACOD1 knockout mice showed exacerbated disease: disrupted splenic architecture, increased anti-dsDNA and proinflammatory cytokines, enhanced kidney pathology. aai.org |
| Human SLE PBMCs (in vitro) | 4-Octyl Itaconate (4-OI) | Decreased proinflammatory responses and B cell responses. nih.gov |
| Reduced secretion of TNF-α, IL-1β, and IL-6. frontiersin.org |
It is important to note that serum concentrations of itaconic acid have been found to be significantly reduced in SLE patients with active disease compared to healthy controls, suggesting a potential role for itaconate dysregulation in human SLE. nih.govaai.org
Cryopyrin-Associated Periodic Syndromes (CAPS) Models
No information available in the provided search results.
Experimental Autoimmune Encephalomyelitis (EAE) Models
No information available in the provided search results.
Oxidative Stress-Related Injury Models
Ischemia/Reperfusion Injury Models
Itaconate and its derivatives have demonstrated protective effects in preclinical models of ischemia/reperfusion (I/R) injury, a condition characterized by cellular damage upon the restoration of blood flow to ischemic tissue. A key mechanism underlying this protection is the modulation of inflammatory and oxidative stress pathways. jci.org
Studies have reported that itaconate can protect against renal ischemia-reperfusion injury and systemic inflammation. researchgate.net The expression of Aconitate Decarboxylase 1 (ACOD1), the enzyme that synthesizes itaconate, is increased in the liver during ischemia-reperfusion injury. mdpi.com The importance of the ACOD1-itaconate axis has been highlighted in studies using ACOD1-deficient mice, which show exacerbated renal inflammation and ischemia-reperfusion injury. researchgate.netmdpi.com
The cell-permeable itaconate derivative, 4-octyl itaconate (4-OI), has been shown to be effective in mitigating I/R injury. mdpi.com One of the primary mechanisms through which itaconate and its derivatives exert their protective effects is by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. mdpi.com Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant genes. mdpi.com
In the context of I/R injury, itaconate's ability to inhibit succinate (B1194679) dehydrogenase (SDH) also plays a crucial role. jci.orgmdpi.com SDH is a key enzyme in the Krebs cycle and the electron transport chain, and its inhibition can reduce the production of reactive oxygen species (ROS) and modulate inflammatory responses. mdpi.com
The following table summarizes the key findings from preclinical studies of itaconate in ischemia/reperfusion injury models.
| Model | Compound/Pathway | Key Findings |
| Renal Ischemia/Reperfusion | Endogenous Itaconate (via ACOD1) | ACOD1-deficient mice show increased renal inflammation and injury. researchgate.netmdpi.com |
| Itaconate | Protects against renal I/R injury and systemic inflammation. researchgate.net | |
| Liver Ischemia/Reperfusion | Endogenous Itaconate (via ACOD1) | ACOD1 expression is increased during liver I/R injury. mdpi.com |
| 4-Octyl Itaconate (4-OI) | Demonstrates therapeutic efficacy. mdpi.com |
These findings suggest that targeting the itaconate pathway could be a promising therapeutic strategy for mitigating the damage associated with ischemia/reperfusion in various organs.
Liver Injury Models
The protective effects of itaconate have also been investigated in models of liver injury. As mentioned in the context of ischemia/reperfusion injury, the expression of Aconitate Decarboxylase 1 (ACOD1) is upregulated in the liver during I/R injury, indicating a role for the endogenous itaconate pathway in the response to this type of hepatic damage. mdpi.com
Studies utilizing ACOD1-deficient mice have further elucidated the importance of itaconate in protecting the liver. In a model of liver ischemia-reperfusion injury, the absence of ACOD1 was shown to exacerbate the injury, highlighting the protective role of endogenous itaconate. mdpi.com The therapeutic potential of exogenous itaconate has been demonstrated through the use of 4-octyl itaconate (4-OI), which has shown efficacy in this model. mdpi.com
The mechanisms underlying the hepatoprotective effects of itaconate are linked to its anti-inflammatory and antioxidant properties. By activating the Nrf2 pathway, itaconate enhances the cellular antioxidant response, thereby mitigating oxidative stress-induced damage. mdpi.com Additionally, the inhibition of succinate dehydrogenase by itaconate helps to reduce the inflammatory environment within the injured liver. mdpi.com
The following table summarizes the key findings from preclinical studies of itaconate in liver injury models.
| Model | Compound/Pathway | Key Findings |
| Liver Ischemia/Reperfusion Injury | Endogenous Itaconate (via ACOD1) | ACOD1 expression is increased. mdpi.com |
| ACOD1-deficient mice show exacerbated injury. mdpi.com | ||
| 4-Octyl Itaconate (4-OI) | Shows therapeutic efficacy. mdpi.com |
These preclinical findings suggest that itaconate and its derivatives hold promise as therapeutic agents for various forms of liver injury, particularly those with an inflammatory and oxidative stress component.
Pulmonary Fibrosis Models
This compound and its derivatives have been investigated for their therapeutic potential in preclinical models of pulmonary fibrosis, a progressive disease marked by lung tissue scarring. Research indicates that these compounds can modulate key fibrotic processes, including the activation of myofibroblasts and the deposition of extracellular matrix (ECM).
In a widely used model where pulmonary fibrosis is induced in mice using bleomycin, the administration of itaconate or its derivatives has shown significant anti-fibrotic effects. nih.govoup.com Studies have demonstrated that mice deficient in the enzyme ACOD1 (cis-aconitate decarboxylase), which is responsible for producing endogenous itaconate, experience more severe and persistent fibrosis. nih.govnih.gov Therapeutic administration of inhaled itaconate in these models was found to ameliorate the condition, highlighting its protective role. nih.gov One of the key mechanisms identified is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov For example, the derivative 4-octyl itaconate (4-OI) was shown to alleviate bleomycin-induced pulmonary fibrosis by activating Nrf2. nih.gov This activation helps to counter the fibroblast-myofibroblast differentiation, a critical step in fibrosis progression. mdpi.com Another derivative, dimethyl itaconate (DI), has also been shown to protect against TGF-β1-induced fibroblast-to-myofibroblast differentiation through the ROS/TXNIP signaling pathway. mdpi.com
In vitro studies using human lung fibroblasts have further elucidated the direct anti-fibrotic effects of itaconate. When fibroblasts from patients with idiopathic pulmonary fibrosis (IPF) were treated with itaconate, researchers observed a decrease in their proliferation, wound healing capacity, and expression of profibrotic genes. nih.govnih.gov This suggests a direct impact on the primary cells responsible for scar formation in the lungs.
Table 1: Preclinical Findings of Itaconate and its Derivatives in Pulmonary Fibrosis Models
| Model System | Compound | Key Research Findings | Reference |
|---|---|---|---|
| Bleomycin-induced mouse model | Itaconate | Ameliorated fibrosis when administered therapeutically via inhalation. nih.gov | nih.gov |
| Bleomycin-induced mouse model | 4-Octyl itaconate (4-OI) | Significantly alleviated pulmonary fibrosis and the epithelial-mesenchymal transition (EMT) process in an Nrf2-dependent manner. nih.gov | nih.gov |
| Acod1 knockout mice (bleomycin-induced) | Endogenous Itaconate | Genetic deletion of the itaconate-producing enzyme Acod1 resulted in persistent and exacerbated pulmonary fibrosis. nih.govoup.comnih.gov | nih.govoup.comnih.gov |
| Human lung fibroblasts (from IPF patients) | Itaconate | Decreased fibroblast proliferation, wound healing capacity, and expression of fibronectin-1 (FN1) and IL1B. nih.gov | nih.gov |
Prevention of Ferroptosis in Disease Contexts
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been implicated in the pathology of various diseases. This compound and its derivatives have emerged as potent inhibitors of ferroptosis, primarily through their ability to activate the Nrf2 antioxidant response pathway. nih.govmdpi.com
The cell-permeable derivative, 4-octyl itaconate (4-OI), has been extensively studied in this context. In a mouse model of sepsis-induced acute lung injury, 4-OI was found to alleviate lung damage by inhibiting ferroptosis in macrophages. nih.gov This protective effect was mediated by the activation of Nrf2, which in turn increased the levels of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. nih.gov Similarly, in models of cisplatin-induced hearing loss, where ferroptosis of auditory cells is a contributing factor, 4-OI was shown to mitigate cell damage by activating the NRF2/HO-1 signaling pathway. nih.gov
Mechanistically, itaconate derivatives like 4-OI can directly modify KEAP1, the protein that targets Nrf2 for degradation. nih.gov This modification stabilizes Nrf2, allowing it to accumulate and activate the transcription of numerous antioxidant genes that combat the oxidative stress central to ferroptosis. nih.govmdpi.com Beyond the Nrf2 pathway, itaconate has also been shown to directly alkylate and enhance the enzymatic activity of GPX4, providing another layer of protection against ferroptosis. ccmu.edu.cn
Table 2: Protective Effects of Itaconate Derivatives Against Ferroptosis
| Disease Model/Context | Compound | Key Research Findings | Reference |
|---|---|---|---|
| Sepsis-induced acute lung injury (mice, macrophages) | 4-Octyl itaconate (4-OI) | Alleviated lung injury by inhibiting macrophage ferroptosis. Increased Nrf2 activation and GPX4 levels, and reduced lipid ROS. nih.gov | nih.gov |
| Cisplatin-induced ototoxicity (auditory cells, mice) | 4-Octyl itaconate (4-OI) | Protected auditory cells from cisplatin-induced ferroptosis, possibly by activating the NRF2/HO-1 signaling pathway. nih.gov | nih.gov |
| Acetaminophen-induced liver injury | 4-Octyl itaconate (4-OI) | Prevented ferroptosis by stabilizing SLC7A11 (restoring glutathione synthesis) and activating the Nrf2 pathway to upregulate GPX4 and iron-regulating proteins. mdpi.com | mdpi.com |
| Acute pancreatitis (mice) | 4-Octyl itaconate (4-OI) | Ameliorated acute pancreatitis and associated lung injury by suppressing ferroptosis. researchgate.net | researchgate.net |
Neurodegenerative Disease Models
The neuroprotective potential of this compound and its derivatives is an active area of preclinical research, with studies focusing on their anti-inflammatory and antioxidant properties in the context of neurodegeneration. portlandpress.com
Parkinson's Disease Models
In various preclinical models of Parkinson's disease (PD), itaconate and its derivatives have demonstrated the ability to protect dopaminergic neurons, the primary cell type lost in the disease. In a mouse model using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), itaconate treatment was shown to attenuate motor deficits and inhibit the loss of dopamine (B1211576) neurons. nih.govresearchgate.net These protective effects were associated with a reduction in neuroinflammation, oxidative stress, and neuronal apoptosis. nih.govresearchgate.net
A key mechanism underlying this neuroprotection is the inhibition of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. nih.govmdpi.com Itaconate treatment suppressed the activation of the NLRP3 inflammasome in the brains of MPTP-treated mice. nih.gov Furthermore, in cell culture models using MPP+ (a toxic metabolite of MPTP), itaconate protected SH-SY5Y neuroblastoma cells by restoring the expression of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and NURR1 (a transcription factor crucial for dopamine neuron survival). mdpi.com The derivative 4-octyl itaconate has also shown microglia-dependent neuroprotective effects against toxins like rotenone (B1679576) and MPP+. orcid.orgdbcls.jp
Effects on Neuronal Mitochondrial Functions and Viability
Mitochondrial dysfunction is a cornerstone of neurodegenerative pathology. Itaconate's influence on neuronal mitochondria is complex and appears to be concentration-dependent.
Studies using isolated brain mitochondria and cultured neurons have shown that itaconate can directly impact mitochondrial respiration. researchgate.netnih.govlsmu.lt At higher concentrations (e.g., 10 mM), itaconate was found to be toxic to cultured neurons, inducing apoptosis and inhibiting mitochondrial respiratory complexes I and IV, as well as ATP synthase. researchgate.netnih.gov It also decreased the mitochondrial calcium retention capacity, which can make neurons more vulnerable to excitotoxicity. researchgate.net
Conversely, other research points to a protective role, particularly in the context of stress. Itaconate can be metabolized to itaconyl-CoA, which may influence mitochondrial metabolism. frontiersin.org In models of ischemia-reperfusion injury, itaconate treatment was shown to reduce neuronal death by slowing TCA cycle metabolism, inhibiting succinate dehydrogenase (SDH), and thereby minimizing the generation of reactive oxygen species (ROS) during reperfusion. scienceopen.com This suggests that by transiently modulating mitochondrial activity, itaconate can buffer against oxidative stress and improve neuronal survival under pathological conditions. scienceopen.commichaeljfox.org In allergic airway inflammation models, itaconate treatment was observed to improve mitochondrial morphology in the lung. nih.gov
Table 3: Preclinical Findings of Itaconate in Neurodegenerative Disease Models
| Model System | Compound | Key Findings on Neuroprotection and Mitochondrial Function | Reference |
|---|---|---|---|
| MPTP-induced Parkinson's disease (mice) | Itaconate | Attenuated motor deficits, inhibited dopamine neuron loss, and suppressed neuroinflammation, oxidative stress, and apoptosis. nih.govresearchgate.net | nih.govresearchgate.net |
| MPP+-treated SH-SY5Y cells (in vitro PD model) | Itaconate | Inhibited neuronal damage and apoptosis; suppressed activation of the NLRP3 inflammasome. nih.govresearchgate.net | nih.govresearchgate.net |
| Rotenone/MPP+-treated cells (in vitro PD model) | 4-Octyl itaconate (4-OI) | Exerted microglia-dependent neuroprotective effects. orcid.orgdbcls.jp | orcid.orgdbcls.jp |
| Isolated rat brain mitochondria | Itaconic acid | At high concentrations, decreased phosphorylating respiration, inhibited Complexes I and IV, and reduced calcium retention capacity. researchgate.netnih.gov | researchgate.netnih.gov |
| Cultured cerebellar granule cells | Itaconic acid | At 10 mM concentration, was toxic and induced neuronal apoptosis. researchgate.netnih.gov | researchgate.netnih.gov |
Itaconate Derivatives for Research and Mechanistic Probing
Development and Properties of Cell-Permeable Derivatives (e.g., 4-Octyl Itaconate (4-OI), Dimethyl Itaconate (DI), 4-Monoethyl Itaconate (4-EI))
The primary challenge in studying the intracellular effects of itaconate is its weak permeability across cell membranes due to its dicarboxylic acid structure, which is highly polar and hydrophilic. rsc.orgfrontiersin.org This has led to the synthesis and use of esterified, more lipophilic derivatives that can more readily enter cells. The most commonly studied derivatives are 4-octyl itaconate (4-OI), dimethyl itaconate (DI), and 4-monoethyl itaconate (4-EI). frontiersin.orgresearchgate.net
4-Octyl Itaconate (4-OI): 4-OI is an esterified form of itaconate that is frequently used as a cell-permeable mimic. aai.org It is synthesized by the esterification of itaconate with 1-octanol. rsc.org The addition of the octyl group increases its lipophilicity, facilitating its passage across the cell membrane. aai.orgportlandpress.com Once inside the cell, 4-OI can be hydrolyzed by cellular esterases to release itaconate, thereby increasing intracellular itaconate levels. frontiersin.orgportlandpress.comcaymanchem.com However, some studies suggest that 4-OI is not converted into intracellular itaconate in resting or TLR-activated macrophages. researchgate.netnih.gov 4-OI possesses anti-inflammatory properties and has been shown to alkylate cysteine residues on proteins like Kelch-like ECH-associated protein 1 (KEAP1), leading to the activation of the Nrf2 antioxidant response pathway. aai.orgcaymanchem.comglpbio.com Its thiol reactivity is considered similar to that of itaconate, making it a suitable surrogate for studying certain biological functions. frontiersin.orgglpbio.com
Dimethyl Itaconate (DI): DI is another widely used cell-permeable derivative. frontiersin.orgguidetopharmacology.org As a methyl ester, it is predicted to have activated electrophilic properties. nih.gov This increased electrophilicity makes DI a more potent activator of the Nrf2 pathway compared to unmodified itaconate. portlandpress.comfrontiersin.org Unlike 4-OI, multiple studies have indicated that DI is not metabolized into itaconate intracellularly. portlandpress.comnih.govresearchgate.net Therefore, its biological effects are considered to be independent of intracellular itaconate generation and are likely driven by its own chemical reactivity and ability to induce electrophilic stress. researchgate.netnih.govchanrejournals.com DI has been shown to inhibit the production of certain pro-inflammatory cytokines, such as IL-6 and IL-12. guidetopharmacology.orgoup.com
4-Monoethyl Itaconate (4-EI): 4-EI is another derivative developed for research purposes. Studies comparing it with other derivatives have shown that it yields only small quantities of intracellular itaconate upon administration to macrophages. researchgate.netnih.gov In contrast to the strong electrophilic stress response induced by DI and 4-OI, 4-EI does not induce such a response, behaving more similarly to unmodified itaconate in this regard. researchgate.netresearchgate.net
The development of these derivatives has been crucial for advancing the understanding of itaconate's role in immunometabolism. However, the recognition that their mechanisms can diverge from that of endogenous itaconate has led to a more critical evaluation of experimental results obtained using these compounds. rsc.org
| Derivative | Key Property | Intracellular Conversion to Itaconate | Primary Research Use |
|---|---|---|---|
| 4-Octyl Itaconate (4-OI) | Cell-permeable due to octyl ester group aai.org | Reported to be hydrolyzed by esterases, though some studies show no conversion frontiersin.orgresearchgate.netcaymanchem.com | Mimic endogenous itaconate functions, Nrf2 activation aai.orgcaymanchem.com |
| Dimethyl Itaconate (DI) | Highly cell-permeable, more electrophilic than itaconate portlandpress.comfrontiersin.org | Generally not metabolized into itaconate portlandpress.comnih.gov | Induce electrophilic stress, potent Nrf2 activation guidetopharmacology.orgchanrejournals.com |
| 4-Monoethyl Itaconate (4-EI) | Cell-permeable mono-ester | Yields only small amounts of intracellular itaconate researchgate.net | Comparative studies, does not induce strong electrophilic stress researchgate.net |
Comparative Mechanistic Effects of Itaconate and Its Derivatives
While itaconate derivatives were designed to mimic the parent compound, research has revealed significant differences in their mechanistic effects. rsc.orgnih.gov These divergences are critical for interpreting experimental data and understanding the true biological roles of endogenous itaconate.
A key difference lies in the induction of electrophilic stress. DI and 4-OI are potent inducers of a strong electrophilic stress response, whereas itaconate and 4-EI are not. researchgate.netresearchgate.net This property is linked to their enhanced ability to activate the Nrf2 pathway by modifying cysteine residues on its negative regulator, KEAP1. portlandpress.comchanrejournals.com While endogenous itaconate can activate Nrf2, it is a much weaker activator than 4-OI or DI. portlandpress.com
The effects on inflammatory pathways also differ. DI and 4-OI have been shown to inhibit the induction of IκBζ, a key regulator in the IL-17 inflammatory pathway, and subsequently suppress the secretion of cytokines like IL-6. researchgate.netchanrejournals.com In contrast, unmodified itaconate has a minimal impact on IκBζ and IL-6 levels. researchgate.net
Furthermore, the derivatives exhibit distinct effects on inflammasome regulation and type I interferon (IFN) signaling. Itaconate treatment suppresses the secretion of IL-1β but has been found to strongly enhance the production of IFN-β induced by lipopolysaccharide (LPS). nih.govresearchgate.net Conversely, DI and 4-OI inhibit IFN-β secretion. nih.govresearchgate.net
Another critical point of divergence is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). Endogenous itaconate is a known inhibitor of SDH. portlandpress.com However, DI does not inhibit SDH, which is consistent with it not being converted to itaconate intracellularly. portlandpress.com There is also no clear evidence that 4-OI directly inhibits SDH. portlandpress.comjci.org This indicates that the immunomodulatory effects observed with DI and 4-OI may be independent of SDH inhibition, a key mechanism of action for unmodified itaconate. jci.org
These findings underscore the importance of using unmodified itaconate in mechanistic studies to accurately delineate its physiological functions, as derivatives can exhibit off-target or distinct effects. rsc.orgresearchgate.net
| Mechanism | Itaconate | 4-Octyl Itaconate (4-OI) | Dimethyl Itaconate (DI) |
|---|---|---|---|
| SDH Inhibition | Yes portlandpress.com | No direct evidence portlandpress.comjci.org | No portlandpress.com |
| Nrf2 Activation | Weak activator portlandpress.com | Strong activator portlandpress.comchanrejournals.com | Strong activator portlandpress.comfrontiersin.org |
| Electrophilic Stress | No/Weak researchgate.net | Strong researchgate.netresearchgate.net | Strong researchgate.netresearchgate.net |
| IκBζ Inhibition | Minimal impact researchgate.net | Yes researchgate.net | Yes researchgate.netchanrejournals.com |
| Type I IFN Secretion | Enhances nih.govresearchgate.net | Inhibits nih.govresearchgate.net | Inhibits nih.govresearchgate.net |
Strategies for Itaconate Delivery and Prodrug Development in Research
Given the poor cell permeability of itaconate, significant research has focused on developing effective delivery systems and prodrugs to enhance its bioavailability and facilitate its study. nih.govacs.org
Prodrug Development: A major strategy involves creating prodrugs, which are inactive or less active molecules that are converted into the active drug (itaconate) within the body. technologynetworks.com Researchers have synthesized various itaconate prodrugs by pairing itaconic acid or its monoesters (like 1-methyl itaconate and 4-methyl itaconate) with different pro-moieties. nih.govacs.org These include FDA-approved promoieties such as:
Pivaloyloxymethyl (POM)
Isopropyloxycarbonyloxymethyl (POC)
(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL)
3-(hexadecyloxy)propyl (HDP)
Studies have shown that POC-based prodrugs, in particular, exhibit favorable stability, permeability, and pharmacokinetic profiles, releasing micromolar concentrations of itaconic acid or its active methyl esters upon oral administration. nih.govacs.org These developments are paving the way for orally available itaconate-based therapeutics. acs.orgtechnologynetworks.com For instance, a topical prodrug of 4-methyl itaconate, termed SCD-153, was designed to penetrate the skin barrier and was found to inhibit the immune response that attacks hair follicles in models of alopecia areata. jhu.edubioengineer.org
Microparticle-Based Delivery: Another promising approach is the use of microparticle (MP)-based delivery systems. biorxiv.orgnih.gov This strategy is particularly useful for targeting macrophages, which readily phagocytose microparticles. Researchers have developed degradable polyester (B1180765) polymer microparticles containing itaconate, such as poly(itaconate-co-dodecanediol) or poly(dodecyl itaconate). biorxiv.orgresearchgate.net These micron-scale spheres (around 1.5 µm) are internalized by macrophages, and the polymer backbone is subsequently degraded, releasing itaconate directly into the cell. biorxiv.orgnih.govresearchgate.net This method has been shown to effectively inhibit oxidative metabolism and modulate inflammatory responses in macrophages, consistent with the known mechanisms of itaconate. aai.orgbiorxiv.orgnih.gov
Other Nanocarrier Systems: Other advanced delivery systems are also being explored. Liposomal formulations of sodium itaconate and solid lipid nanoparticles of 4-octyl itaconate have been developed to enhance cell permeability and provide targeted delivery to liver macrophages. utwente.nl Additionally, metal-organic frameworks (MOFs), such as itaconate-encapsulated zeolitic imidazolate framework-8 (IA-ZIF-8) nanoparticles, have been designed as pH-responsive drug carriers. mdpi.com These nanoparticles can be immobilized in hydrogel microspheres for sustained release, offering a potential therapeutic strategy for conditions like osteoarthritis. mdpi.com
Synthetic Methodologies for Research-Grade Itaconate and Derivatives
The availability of high-purity itaconate and its derivatives is essential for research. Both chemical and biological methods are used for production, though chemical synthesis is often preferred for creating specific research-grade derivatives.
Synthesis of Itaconic Acid: Historically, one of the earliest chemical methods for synthesizing itaconic acid was the pyrolysis of citric acid, followed by the hydrolysis of the resulting itaconic anhydride. rsc.orgrsc.orgresearchgate.net Other chemical methods, such as the carboxylation of aconitic acid, have also been developed. rsc.orgrsc.org While microbial fermentation using fungi like Aspergillus terreus is the preferred method for large-scale commercial production, chemical synthesis remains a valuable tool for laboratory-scale production and isotopic labeling. rsc.orgnih.govrsc.org
Synthesis of Itaconate Derivatives: Research-grade derivatives like DI and 4-OI are typically produced through the chemical esterification of itaconic acid. rsc.orgresearchgate.net
Dimethyl Itaconate (DI): DI can be synthesized by the esterification of itaconate with methanol, using sulfuric acid (H₂SO₄) as a catalyst. rsc.org It can also be incorporated into polyester materials via one-pot polycondensation using methylated carboxylate monomers in the presence of a radical inhibitor. nih.gov
4-Octyl Itaconate (4-OI): The synthesis of 4-OI involves the esterification of itaconate with 1-octanol. rsc.org Early methods used an acid catalyst. rsc.org However, achieving selective esterification at the C4 carboxyl group can be challenging. More advanced and environmentally friendly one-step methods have been developed using lipase (B570770) enzymes as catalysts, which can achieve very high yield (>98%) and selectivity (>99%) for 4-OI. rsc.orgacs.org
The synthesis of unsaturated polyesters and poly(ester amide)s from itaconic acid presents unique challenges due to the reactivity of its α,β-unsaturated double bond, which can lead to undesired side reactions. mdpi.com Specific synthetic strategies, such as using radical inhibitors or employing multi-step processes, have been developed to overcome these issues and produce well-defined itaconate-based polymers for research. nih.govmdpi.com
Advanced Research Methodologies and Future Directions in Sodium Itaconate Biology
Omics Approaches (e.g., Proteomics for Itaconation Sites, Metabolomics for Pathway Elucidation)
Advanced "omics" technologies are providing unprecedented insights into the multifaceted roles of sodium itaconate in cellular biology. These high-throughput methods allow for a global analysis of molecules, offering a comprehensive view of how itaconate influences cellular processes.
Proteomics has been instrumental in identifying protein "itaconation," a post-translational modification where itaconate directly attaches to cysteine residues on proteins. frontiersin.org This modification can alter protein function and has been identified on a variety of proteins involved in inflammation, signal transduction, and cell death. frontiersin.org Untargeted mass spectrometry has been employed to identify proteins with alkylated cysteine residues in response to itaconate, revealing a broad range of molecular targets. nih.gov This approach helps to elucidate the direct molecular mechanisms by which itaconate exerts its effects.
Metabolomics , the large-scale study of small molecules, has been crucial for understanding how itaconate production and its subsequent metabolic fate impact cellular metabolism. frontiersin.org By tracing the metabolism of isotope-labeled itaconate, researchers have confirmed its conversion to intermediates like itaconyl-CoA, mesaconate, and citramalate. biorxiv.org These studies have also revealed that itaconate administration influences branched-chain amino acid metabolism and succinate (B1194679) levels, highlighting its impact on key metabolic pathways. biorxiv.org Metabolomic analyses have shown that itaconate can reduce the levels of several tricarboxylic acid (TCA) cycle metabolites, including α-ketoglutarate, malate, and fumarate (B1241708), while causing an accumulation of succinate. uni.lu This detailed mapping of metabolic changes provides a clearer picture of itaconate's role as a central metabolic regulator.
Table 1: Key Omics Approaches in this compound Research
| Omics Approach | Application in Itaconate Research | Key Findings |
| Proteomics | Identification of protein itaconation sites. | Itaconate modifies cysteine residues on proteins involved in inflammation and metabolism. frontiersin.org |
| Metabolomics | Elucidation of itaconate metabolic pathways and its impact on cellular metabolism. | Itaconate is converted to itaconyl-CoA, mesaconate, and citramalate; it also alters TCA cycle and amino acid metabolism. biorxiv.orguni.lu |
| Transcriptomics | Analysis of gene expression changes in response to itaconate. | Itaconate and its derivatives can alter the expression of genes related to inflammation and metabolism. frontiersin.org |
These omics-based strategies are essential for building a complete understanding of this compound's biological functions, from direct protein interactions to its influence on global metabolic and gene expression networks.
Epigenetic Regulation Studies (e.g., DNA Methylation, Histone Modifications, Chromatin Accessibility)
Emerging research indicates that this compound plays a significant role in epigenetic regulation, influencing gene expression without altering the DNA sequence itself. These mechanisms include DNA methylation, histone modifications, and changes in chromatin accessibility.
Studies have shown that itaconate can impact DNA methylation . In models of sepsis and tuberculosis, itaconate, along with succinate, has been shown to induce DNA hypermethylation, which is associated with immune tolerance. pnas.org This effect is linked to the regulation of DNA methyltransferase (DNMT) enzymes. pnas.org Specifically, itaconate accumulation has been connected to the nuclear localization of DNMT3B. pnas.org Furthermore, itaconate has been identified as an inhibitor of Ten-Eleven Translocation (TET) enzymes, which are responsible for DNA demethylation. frontiersin.orgnih.govportlandpress.com By inhibiting TET2, itaconate can dampen inflammatory responses. nih.gove-century.us
The influence of itaconate on histone modifications is another area of active investigation. While some studies suggest that itaconate may not directly modify histones, it can indirectly affect histone methylation by influencing the levels of S-adenosylmethionine (SAM), a universal methyl donor. oup.comnih.gov
Research into chromatin accessibility has revealed that itaconate can alter the landscape of the genome, making certain gene regions more or less accessible to transcription factors. frontiersin.org For example, itaconate has been shown to decrease the binding of the transcription factor RORγt to the promoter of the Il17a gene, a key cytokine in Th17 cell differentiation. nih.govnih.gov This is achieved by altering the chromatin accessibility at this specific gene locus. nih.govnih.gov These findings highlight itaconate's ability to fine-tune gene expression by modulating the physical structure of chromatin. multiplesclerosisnewstoday.com
Table 2: Itaconate's Role in Epigenetic Regulation
| Epigenetic Mechanism | Effect of Itaconate | Key Molecular Targets |
| DNA Methylation | Induces DNA hypermethylation. pnas.org | TET enzymes (inhibition). frontiersin.orgnih.govportlandpress.com |
| Histone Modifications | Indirectly influences histone methylation. nih.gov | S-adenosylmethionine (SAM) levels. nih.gov |
| Chromatin Accessibility | Alters chromatin structure. frontiersin.org | RORγt binding sites. nih.govnih.gov |
Mitochondrial Dynamics and Bioenergetic Research
Mitochondria are central to the biological activity of this compound, serving as both the site of its synthesis and a primary target of its effects. frontiersin.org Research in this area focuses on how itaconate influences mitochondrial dynamics—the balance between mitochondrial fission and fusion—and cellular bioenergetics.
Itaconate is produced in the mitochondrial matrix from the TCA cycle intermediate cis-aconitate. frontiersin.org Its most well-characterized mitochondrial function is the competitive inhibition of succinate dehydrogenase (SDH), also known as complex II of the electron transport chain. biorxiv.orgfrontiersin.orgjci.org This inhibition leads to a reduction in mitochondrial oxygen consumption and an accumulation of succinate. frontiersin.orgelifesciences.org The impact of itaconate on SDH activity has been shown to be a key factor in reprogramming mitochondrial metabolism in activated immune cells. elifesciences.org
Studies on mitochondrial dynamics have shown that these processes are crucial for macrophage function. portlandpress.com While direct studies on itaconate's role in mitochondrial fission and fusion are ongoing, its influence on mitochondrial metabolism suggests a potential regulatory role. Itaconate has been observed to affect mitochondrial morphology in the context of allergic airway inflammation. nih.gov
In terms of bioenergetics, itaconate's inhibition of SDH has profound effects. It leads to a decrease in oxidative phosphorylation and a shift towards glycolysis. frontiersin.orgnih.gov This metabolic reprogramming is a hallmark of the inflammatory response in macrophages. portlandpress.com Metabolomic studies have further detailed the impact of itaconate on mitochondrial metabolism, showing a reduction in various TCA cycle intermediates. uni.lu
Table 3: Itaconate's Influence on Mitochondrial Function
| Mitochondrial Process | Effect of Itaconate | Key Findings |
| Mitochondrial Respiration | Inhibits oxygen consumption. frontiersin.org | Competitively inhibits succinate dehydrogenase (SDH/Complex II). biorxiv.orgjci.org |
| Metabolic Reprogramming | Shifts metabolism from oxidative phosphorylation to glycolysis. nih.gov | Leads to succinate accumulation and reduction of other TCA cycle intermediates. uni.lu |
| Mitochondrial Dynamics | Influences mitochondrial morphology. nih.gov | The precise role in fission and fusion is an active area of research. |
Autophagy and Cell Death Pathway Investigations (e.g., Pyroptosis)
This compound is increasingly recognized for its ability to modulate critical cellular processes like autophagy and programmed cell death, including pyroptosis.
Autophagy , a cellular recycling process, can be induced by itaconate and its derivatives. e-century.us In microglia, itaconate has been found to upregulate autophagy-promoting proteins like LC3 and beclin-1, while downregulating the autophagy inhibitor p62. e-century.us This induction of autophagy can enhance the phagocytic function of macrophages and reduce inflammation. e-century.us In the context of autoimmune hepatitis, itaconate has been shown to suppress autophagy in dendritic cells by activating the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net Furthermore, itaconate can regulate TFEB-mediated autophagy to alleviate hyperoxia-induced bronchopulmonary dysplasia. nih.gov
Pyroptosis is a form of inflammatory cell death, and itaconate and its derivatives have been shown to inhibit this process. Dimethyl itaconate (DI), a cell-permeable analog, can ameliorate macrophage pyroptosis and reduce the expression of the inflammatory cytokine IL-1β. nih.govspandidos-publications.com The derivative 4-octyl itaconate (4-OI) has been found to block GSDMB-mediated pyroptosis by inactivating granzyme A. hep.com.cn It has also been shown to alleviate GSDME-mediated pyroptosis in colitis models. acs.org However, in some contexts, such as in tissue-resident alveolar macrophages, itaconate has been reported to augment NLRP3 inflammasome activation and related pyroptosis. ersnet.org
Table 4: Itaconate's Modulation of Autophagy and Pyroptosis
| Cellular Process | Effect of Itaconate/Derivatives | Key Mechanisms/Pathways |
| Autophagy | Can induce or suppress autophagy depending on the cell type and context. e-century.usnih.gov | Upregulation of LC3 and beclin-1; PI3K/AKT/mTOR signaling. e-century.usnih.gov |
| Pyroptosis | Generally inhibits pyroptosis. nih.govhep.com.cn | Inhibition of GSDMB and GSDME-mediated pathways; regulation of NLRP3 inflammasome. hep.com.cnacs.orgersnet.org |
Applications in Biomaterial Science for Immunomodulatory Research
The immunomodulatory properties of this compound have spurred significant interest in its application within biomaterial science. The goal is to develop materials that can locally deliver itaconate to modulate the immune response, particularly in the context of tissue repair and inflammation.
One promising approach is the incorporation of itaconate into polymer-based delivery systems . Researchers have developed polyester (B1180765) materials that incorporate itaconate into their backbone, allowing for its sustained release through hydrolytic degradation. nih.gov These itaconate-containing polymers have demonstrated immunoregulatory effects on macrophage polarization in vitro and have shown the ability to promote the resolution of inflammation in vivo. nih.gov Microparticle-based strategies are also being explored for the intracellular delivery of itaconate to macrophages. biorxiv.orgbiorxiv.org For instance, degradable polyester microparticles have been shown to be phagocytosed by macrophages, leading to intracellular itaconate release and subsequent modulation of inflammatory responses. biorxiv.orgbiorxiv.org
Another innovative strategy involves the use of nanoparticles for targeted itaconate delivery. In the context of osteoarthritis, itaconate-encapsulated zeolitic imidazolate framework-8 (IA-ZIF-8) nanoparticles have been developed. mdpi.comnih.gov These nanoparticles can be further immobilized in hydrogel microspheres for sustained, pH-responsive release within the joint, demonstrating anti-inflammatory and anti-oxidative stress effects. mdpi.comnih.gov Liposomal formulations of this compound are also being investigated to improve cell permeability and target liver macrophages in conditions like non-alcoholic steatohepatitis (NASH). utwente.nl Additionally, biomimetic nanoparticles have been designed to deliver itaconic acid to inhibit M1 macrophage pyroptosis. oup.com
The development of itaconate-releasing coatings for implantable medical devices is another area of interest. A dimethyl itaconate (DMI) coating on immunomodulatory biomaterials has been shown to promote the adhesion of anti-inflammatory M2 macrophages and improve cardiac function after myocardial infarction. frontiersin.org
These biomaterial-based approaches offer a promising avenue for harnessing the therapeutic potential of itaconate by providing controlled and targeted delivery, thereby enhancing its efficacy and minimizing potential systemic effects. nih.govmdpi.com
Advanced Analytical Methods for Itaconate Detection and Quantification in Biological Matrices
Accurate and sensitive detection and quantification of itaconate in biological samples such as plasma, cells, and tissues are crucial for understanding its physiological and pathological roles. A variety of advanced analytical methods have been developed to meet this need.
Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for itaconate analysis due to its high sensitivity and selectivity. lcms.czwaters.com Various chromatographic approaches have been employed, including reversed-phase (RP) LC, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography. lcms.czwaters.com Tandem mass spectrometry (MS/MS) is often used for detection, providing specific and quantifiable measurements. nih.gov Methods have been developed to simultaneously quantify itaconate and its isomers, mesaconate and citraconate, as well as other related TCA cycle intermediates. nih.gov Sample preparation is a critical step, often involving protein precipitation or more advanced techniques like solid-phase extraction to remove interfering substances from the biological matrix. lcms.czwaters.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for itaconate quantification. nih.gov This method typically requires derivatization of the analytes to make them volatile, which can sometimes lead to artefactual conversions. nih.gov
Other techniques that have been used for itaconate analysis include nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-ultraviolet detection (LC-UV) . nih.gov While these methods can be useful, they generally offer lower sensitivity compared to mass spectrometry-based approaches. nih.gov
The development of robust and validated analytical methods is essential for advancing our understanding of itaconate biology and for its potential translation into clinical biomarkers or therapeutics. nih.gov
Table 5: Analytical Methods for Itaconate Detection
| Analytical Technique | Key Features | Common Applications |
| LC-MS/MS | High sensitivity, high selectivity, can quantify isomers. lcms.cznih.gov | Quantification in plasma, cell extracts, and tissues. nih.govlcms.cz |
| GC-MS | High sensitivity and specificity, requires derivatization. nih.gov | Quantification in various biological samples. |
| NMR Spectroscopy | Provides structural information, lower sensitivity. nih.gov | Structural analysis and quantification at higher concentrations. |
| LC-UV | Lower sensitivity, prone to interference. nih.gov | Basic quantification in less complex samples. |
Q & A
Q. What are the primary mechanisms by which sodium itaconate modulates the NRF2 pathway in inflammatory models?
this compound and its derivatives (e.g., 4-octyl itaconate) activate the NRF2 pathway through alkylation of KEAP1, which disrupts KEAP1-NRF2 binding, enabling NRF2 to translocate to the nucleus and upregulate antioxidant response elements. Experimental validation involves measuring NRF2 nuclear translocation via immunofluorescence and quantifying downstream targets (e.g., HO-1, NQO1) using qPCR or western blotting. Comparative studies show that 4-octyl itaconate induces stronger electrophilic stress than unmodified itaconate, leading to more potent NRF2 activation .
Q. How can researchers design in vitro experiments to assess this compound’s anti-inflammatory effects?
Key steps include:
- Cell models : Use immune cells (e.g., macrophages) or epithelial cells (e.g., A549) under inflammatory stimuli (e.g., LPS, IFN-γ).
- Dose optimization : Titrate this compound (typical range: 0.1–20 mM) to avoid cytotoxicity (validate via MTT/ATP assays).
- Readouts : Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and analyze transcriptomic changes using microarrays or RNA-seq. For example, microarray data from IAV-infected A549 cells revealed that itaconate weakly downregulates pro-inflammatory genes compared to derivatives like DI (dimeric itaconate) .
Q. What methodologies are recommended to evaluate this compound’s impact on metabolic pathways?
- Metabolomics : Use LC-MS to quantify itaconate levels and its derivatives in cell lysates or serum.
- Proteomics : Perform untargeted proteomic analysis (e.g., in AML12 hepatocytes) to identify upregulated pathways, such as fatty acid β-oxidation enzymes (CPT1a, CPT2) .
- Functional assays : Couple with Seahorse assays to measure mitochondrial respiration and lipid utilization under itaconate treatment .
Advanced Research Questions
Q. How can transcriptomic and proteomic data discrepancies be reconciled when studying this compound’s effects?
Transcriptomic analyses (e.g., microarray data) may show weak gene expression changes, while proteomics reveals significant protein-level regulation (e.g., oxidative phosphorylation enzymes). To resolve this:
- Perform time-course experiments to capture delayed protein synthesis.
- Integrate multi-omics datasets using tools like WGCNA or pathway enrichment analysis (e.g., GO term analysis in S13 Fig) .
- Validate findings with orthogonal methods (e.g., western blotting for CPT1a upregulation) .
Q. What experimental strategies address contradictory results between in vitro and in vivo models of this compound’s osteoclast inhibition?
Contradictions arise due to differences in bioavailability, metabolite stability, and microenvironmental factors. Solutions include:
- Pharmacokinetic profiling : Measure itaconate concentrations in serum and tissues via LC-MS.
- Cell-specific knockout models : Use LysM-Cre or osteoclast-specific Cre mice to isolate NRF2-dependent effects.
- Comparative studies : Test both unmodified itaconate and 4-OI in parallel, as 4-OI’s stronger electrophilicity may drive divergent outcomes .
Q. How can CRISPRi-based co-essentiality analysis identify novel itaconate resistance mechanisms in pathogens?
In Mycobacterium tuberculosis, CRISPRi silencing of co-essential gene clusters (e.g., mutA, citE, ppe2) under itaconate stress reveals defense pathways. Key steps:
- Library design : Target genes co-essential with itaconate metabolism using MtbTnSeq data.
- Phenotypic screening : Assess growth defects in propionate media with/without itaconate (e.g., 1–10 µM).
- Validation : Confirm hits via complementation assays or targeted metabolomics (e.g., succinate dehydrogenase activity) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in high-throughput screens?
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Hierarchical clustering : Group genes/proteins by expression patterns across doses (e.g., S11 Fig’s 100 most significant DEGs) .
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to microarray or RNA-seq data to reduce type I errors .
Methodological Best Practices
How should researchers formulate PICOT-compliant questions for this compound studies?
Use the PICOT framework:
- Population : Cell type/animal model (e.g., Irg1KO mice).
- Intervention : this compound dose/derivative (e.g., 4-OI at 0.5 mM).
- Comparison : Untreated vs. treated, or wild-type vs. knockout models.
- Outcome : Quantitative metrics (e.g., cytokine levels, osteoclast count).
- Time : Duration of exposure (e.g., 24 h in vitro, 14 days in vivo). Example: “In Irg1KO macrophages (P), does 4-OI treatment (I) compared to untreated controls (C) reduce IL-6 secretion (O) after 24 h (T)?” .
Q. What criteria ensure rigorous experimental design in this compound research?
- Feasibility : Pilot studies to optimize dose and assay conditions.
- Controls : Include vehicle (e.g., DMSO) and biological controls (e.g., KEAP1 knockdown).
- Reproducibility : Report detailed protocols per BJOC guidelines (e.g., compound characterization, LC-MS parameters) .
- Ethics : Adhere to ARRIVE guidelines for animal studies .
Data Interpretation and Reporting
Q. How should contradictory findings between this compound and its derivatives be reported?
- Contextualize mechanisms : Highlight differences in electrophilicity (e.g., 4-OI’s alkylation capacity vs. unmodified itaconate’s metabolic effects) .
- Comparative tables : Summarize EC₅₀ values, NRF2 activation levels, and cytokine inhibition across derivatives.
- Limitations section : Discuss bioavailability and off-target effects (e.g., STING pathway inhibition by 4-OI) .
Q. What metadata standards are critical for sharing this compound datasets?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
